molecular formula C7H5Cl2NO B7813309 N-(3,5-Dichlorophenyl)formamide CAS No. 6327-48-6

N-(3,5-Dichlorophenyl)formamide

Cat. No. B7813309
CAS RN: 6327-48-6
M. Wt: 190.02 g/mol
InChI Key: UIMXXUKNTRPASK-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)formamide is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Fungal Applications

Formamide fungicides, including analogs like N-(3,5-Dichlorophenyl)formamide, have emerged as a novel class of anti-fungal drugs. These compounds are designed as alternatives to triazole fungicides, with a different biochemical mode of action. For instance, one study established inhibitory concentrations against various medicinal and agricultural fungal pathogens, crucial for understanding the mode of action of these fungicides and their potential applications in overcoming anti-fungal resistance (Schwan & Bobylev, 2007).

Antimicrobial Properties

N-(3,5-Dichlorophenyl)formamide derivatives have been studied for their interaction with bacterial cells, particularly Pseudomonas aeruginosa and Staphylococcus aureus. These studies indicate potential applications in developing novel antimicrobial agents with antibiofilm properties, as certain derivatives demonstrated significant anti-pathogenic activity (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Reactions

N-(3,5-Dichlorophenyl)formamide and its derivatives are useful in various chemical synthesis processes. For instance, they are employed in preparing isocyanides, which are crucial in organic synthesis (Kobayashi, Saito, & Kitano, 2011). Additionally, they play a role in cross-dehydrogenative coupling reactions, useful in preparing carboxamide, carbamate, and urea derivatives, which have applications in medicinal chemistry (He, Wu, & Vessally, 2020).

Studies in Molecular and Physical Chemistry

N-(3,5-Dichlorophenyl)formamide has been the subject of various studies in molecular and physical chemistry, such as investigations into hydrogen-bonded complexes and their properties (Malathi, Sabesan, & Krishnan, 2004). These studies provide insights into the molecular interactions and properties of these compounds, furthering our understanding of their potential applications.

properties

IUPAC Name

N-(3,5-dichlorophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMXXUKNTRPASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212667
Record name Formanilide, 3',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorophenyl)formamide

CAS RN

6327-48-6
Record name 3',5'-Dichloroformanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formanilide, 3',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLOROFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ1O3HD1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.